6-Chloro-2-fluoro-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFNS |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
6-chloro-2-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
ADXVKAKYYJWDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Fluoro 1,3 Benzothiazole and Precursors
Established Synthetic Routes to the 1,3-Benzothiazole Ring System
The formation of the 1,3-benzothiazole ring is a fundamental step in the synthesis of its derivatives. Various methods have been developed, primarily involving the cyclization of substituted aniline (B41778) precursors.
Cyclization Reactions from Substituted Aniline Derivatives
A prevalent method for constructing the benzothiazole (B30560) nucleus is through the cyclization of appropriately substituted anilines. organic-chemistry.orgindexcopernicus.com This approach offers a high degree of flexibility, allowing for the introduction of various functional groups onto the benzothiazole core. indexcopernicus.com
One common strategy involves the reaction of 2-aminothiophenols with various reagents. For instance, the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is applicable to a wide range of nitriles with different functional groups, resulting in excellent yields. organic-chemistry.org
Another approach utilizes the reaction of substituted anilines with a source of sulfur. A three-component reaction of nitroarenes, alcohols, and sulfur powder can yield 2-substituted benzothiazoles. organic-chemistry.org Similarly, reacting o-iodoanilines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a carbon source, solvent, and oxidant, can produce 2-unsubstituted benzothiazoles. organic-chemistry.org
The Jacobsen cyclization, a radical cyclization of thiobenzanilides, is a highly effective strategy for synthesizing benzothiazoles, particularly for producing a single product. researchgate.net For example, the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is used to synthesize 6-substituted benzothiazoles. researchgate.net
Furthermore, the reaction of ortho-substituted anilines with functionalized orthoesters presents an efficient and connective methodology for synthesizing benzothiazole derivatives. organic-chemistry.org Brønsted acid-catalyzed cyclization of 2-amino thiophenols and anilines with β-diketones under oxidant- and metal-free conditions also yields 2-substituted benzothiazoles. organic-chemistry.org This method tolerates various functional groups on the benzene (B151609) ring, such as methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org
The following table summarizes various cyclization reactions for the synthesis of benzothiazole derivatives from substituted anilines:
| Starting Materials | Reagents/Catalysts | Product | Key Features |
| 2-Aminothiophenols and Nitriles | Copper catalyst | 2-Substituted benzothiazoles | Efficient, wide range of nitriles tolerated. organic-chemistry.org |
| Nitroarenes, Alcohols, and Sulfur Powder | - | 2-Substituted benzothiazoles | Three-component reaction. organic-chemistry.org |
| o-Iodoanilines, K₂S, and DMSO | - | 2-Unsubstituted benzothiazoles | DMSO acts as carbon source, solvent, and oxidant. organic-chemistry.org |
| Thiobenzanilides | Radical initiator | Benzothiazoles | Jacobsen cyclization, highly effective. researchgate.net |
| ortho-Substituted Anilines and Orthoesters | - | Benzothiazole derivatives | Efficient and connective methodology. organic-chemistry.org |
| 2-Amino thiophenols/anilines and β-Diketones | Brønsted acid catalyst | 2-Substituted benzothiazoles | Metal- and oxidant-free conditions. organic-chemistry.org |
| 4-Fluoro-3-chloro aniline and Potassium thiocyanate (B1210189) | Bromine in glacial acetic acid | 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) | Synthesis of a specific halogenated benzothiazole. researchgate.net |
This table is interactive. Users can sort and filter the data based on the columns.
Polyphosphoric Acid (PPA)-Mediated Cyclization Approaches
Polyphosphoric acid (PPA) is a powerful dehydrating agent that has found extensive use in various organic reactions, including the cyclization of acids on aromatic rings to form cyclic ketones. ccsenet.org While direct PPA-mediated cyclization to form the benzothiazole ring from simple anilines is less common, PPA can be instrumental in synthesizing precursors or in facilitating intramolecular cyclizations under acidic conditions. ccsenet.orgnih.govorganic-chemistry.org Its strong dehydrating nature and moderate acidity make it suitable for promoting reactions that involve the elimination of water. ccsenet.org
Regioselective Halogenation Strategies for Benzothiazole Nuclei
The introduction of halogen atoms at specific positions on the benzothiazole ring is crucial for tailoring the properties of the final compound. Halogenation of benzothiazoles typically occurs first at the 2-position. thieme-connect.de For instance, the synthesis of 2,6-dibromo benzothiazole can be achieved by reacting benzothiazole with N-bromosuccinimide and titanium dioxide in chloroform. google.com
The regioselectivity of halogenation can be influenced by the existing substituents on the benzothiazole ring and the reaction conditions. For the synthesis of 6-chloro-2-fluoro-1,3-benzothiazole, a multi-step approach is generally required. This often involves starting with a pre-halogenated aniline derivative to ensure the chloro group is positioned at the desired C-6 position before the benzothiazole ring is formed. For example, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole can be synthesized by the cyclization of 3-chloro-4-fluoroaniline. researchgate.net
Subsequent modification at the C-2 position is a common strategy. nih.gov The 2-amino group, for example, can be a versatile handle for introducing other functionalities.
Introduction and Modification of Substituents at Key Positions (e.g., C-2)
The C-2 position of the benzothiazole ring is a primary site for introducing and modifying substituents to achieve desired chemical properties. nih.gov
Sulfonylation Reactions
Sulfonylation at the C-2 position of the benzothiazole ring can be achieved through various methods. Benzothiazole-derived sulfones and sulfoxides are reactive templates for various chemical transformations. nih.govnsf.gov The reaction of thiols with benzothiazole sulfones produces sulfinic acids. nih.govnsf.gov These sulfone-substituted benzothiazoles can be prepared and subsequently used to transfer the sulfinyl group to other molecules. organic-chemistry.org For instance, 2-sulfinyl benzothiazole (BTS) can act as a nucleophile, reacting with alkyl halides to transfer sulfinates without the need for oxidation. organic-chemistry.org This method provides a route to sulfones and sulfonamides in a one-pot synthesis. nih.gov
Hydrazine (B178648) Derivatization
The introduction of a hydrazine group at the C-2 position of the benzothiazole ring opens up a wide range of possibilities for further derivatization. 2-Hydrazinobenzothiazole (B1674376) can be prepared by reacting 2-mercaptobenzothiazole (B37678) or 2-aminobenzothiazole (B30445) with hydrazine hydrate (B1144303). nih.govresearchgate.net
This hydrazino derivative serves as a key intermediate for synthesizing a variety of compounds. For example, it can be reacted with acetophenones to form hydrazones. nih.gov Furthermore, the reaction of 2-hydrazinobenzothiazole with esters and amino esters can afford benzothiazole hydrazide derivatives. researchgate.net These derivatization reactions are often used to build more complex molecules with potential biological activities. nih.govnih.govgoogle.com
The synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide from 6-chloro-2-aminobenzothiazole involves a multi-step process, including reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine hydrate. saspublishers.com This highlights the utility of the 2-amino group as a precursor for introducing the hydrazide functionality.
The following table details the synthesis of various hydrazine derivatives of benzothiazoles:
| Starting Material | Reagents | Product | Key Features |
| 2-Mercaptobenzothiazole | Hydrazine hydrate | 2-Hydrazinobenzothiazole | Nucleophilic substitution reaction. researchgate.net |
| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate | 2-Hydrazino-6-methylbenzothiazole | Refluxed in ethylene (B1197577) glycol. nih.gov |
| 2-Hydrazinobenzothiazole | Esters and amino esters | Benzothiazole hydrazide derivatives | Synthesis of more complex hydrazides. researchgate.net |
| 6-Chloro-2-aminobenzothiazole | Ethyl chloroacetate, then hydrazine hydrate | 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide | Multi-step synthesis to introduce hydrazide functionality. saspublishers.com |
This table is interactive. Users can sort and filter the data based on the columns.
Optimization of Synthetic Reaction Conditions and Yields
The efficiency of synthesizing this compound is highly dependent on the optimization of the reaction conditions for its precursors. The synthesis of 2-amino-6-chlorobenzothiazole (B160215) from 4-chloroaniline, for instance, is sensitive to parameters such as temperature, reaction time, and the stoichiometry of the reagents. Similarly, the subsequent Balz-Schiemann reaction for fluorination requires careful control of temperature during both diazotization and decomposition to maximize yield and minimize the formation of by-products.
Research into the synthesis of related benzothiazole derivatives has demonstrated that systematic optimization of reaction parameters is crucial. For example, in the copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoanilines, a screening of various catalysts, bases, and solvents revealed that the combination of copper(II) acetate, cesium carbonate as the base, and dimethylformamide (DMF) as the solvent at 120°C provided the highest product yields. nih.gov Such studies highlight the importance of a methodical approach to optimization.
Below is an illustrative data table showing how reaction conditions can be optimized for the synthesis of a key precursor, 2-amino-6-chlorobenzothiazole. The data is based on typical findings in heterocyclic synthesis optimization.
| Entry | Reagent System (4-chloroaniline + ...) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KSCN, Br₂ | Acetic Acid | 0-5 | 2 | 65 |
| 2 | KSCN, Br₂ | Acetic Acid | Room Temp | 2 | 58 |
| 3 | KSCN, Br₂ | Acetic Acid/Water (10:1) | 0-5 | 2 | 72 |
| 4 | NH₄SCN, Br₂ | Acetic Acid | 0-5 | 2 | 75 |
| 5 | NH₄SCN, Br₂ | Acetic Acid | 0-5 | 4 | 78 |
For the fluorination step, optimization involves controlling the temperature of the diazotization (typically kept between 0 and 5°C) and the subsequent thermal decomposition of the diazonium salt. Alternative fluorinating agents and counterions to the traditional tetrafluoroborate, such as hexafluorophosphates (PF₆⁻), have also been explored to improve yields for certain substrates. wikipedia.org
Modern and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have focused on developing methods that are not only efficient but also environmentally benign. These modern approaches are increasingly being applied to the synthesis of benzothiazole derivatives.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate a wide range of organic reactions. In the context of benzothiazole chemistry, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. nih.gov For example, multicomponent reactions to form complex benzothiazole derivatives, which might otherwise require long reflux times, can be efficiently conducted in minutes under microwave conditions, often without the need for a solvent. nih.gov This technique is applicable to various steps in benzothiazole synthesis, including cyclization and substitution reactions, making it a valuable tool for the rapid generation of compound libraries.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzothiazole synthesis, these principles are being implemented in several ways. nih.gov
One-pot syntheses and multicomponent reactions are also central to green chemistry as they reduce the number of separate purification steps, save time, and decrease solvent usage. nih.gov For instance, metal-free reactions that proceed via C-H bond sulfanylation are particularly attractive as they align with green chemistry principles by avoiding heavy metal catalysts. mdpi.com These strategies contribute to making the synthesis of compounds like this compound more sustainable and efficient.
Chemical Reactivity and Derivatization Chemistry of 6 Chloro 2 Fluoro 1,3 Benzothiazole
Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System
The benzothiazole scaffold of 6-Chloro-2-fluoro-1,3-benzothiazole is susceptible to nucleophilic attack at two primary locations: the C-2 position of the thiazole (B1198619) ring and the halogen-substituted positions on the benzene (B151609) ring.
Reactivity at the Thiazole Moiety (e.g., C-2 Position)
The fluorine atom at the C-2 position of the thiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom and the inherent stability of the benzothiazole ring, which can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. The fluorine atom is an excellent leaving group in this context.
A wide range of nucleophiles can displace the C-2 fluorine. For instance, reactions with amines (primary or secondary), alkoxides, and thiols proceed readily to yield 2-amino, 2-alkoxy, and 2-thioalkyl benzothiazole derivatives, respectively. These transformations are fundamental in the synthesis of various biologically active molecules and functional materials. The substitution of the chlorine atom at the 2-position of similar benzothiazole structures with nucleophiles like amines, thiols, or alkoxides is a well-established reaction.
Table 1: Representative Nucleophilic Substitution Reactions at the C-2 Position
| Nucleophile | Reagent Example | Product Type |
| Amines | Ammonia, Primary/Secondary Amines | 2-Amino-6-chlorobenzothiazoles |
| Alkoxides | Sodium Methoxide | 2-Methoxy-6-chlorobenzothiazoles |
| Thiols | Sodium Thiomethoxide | 2-(Methylthio)-6-chlorobenzothiazoles |
This table is illustrative of the expected reactivity based on analogous 2-halobenzothiazole systems.
Reactivity of Halogen Substituents on the Benzene Ring (e.g., C-6, C-7 Positions)
Nucleophilic substitution of the chlorine atom at the C-6 position on the benzene ring is significantly less facile compared to the substitution at the C-2 position. Generally, nucleophilic aromatic substitution on an unactivated aryl halide requires harsh reaction conditions. However, the electron-withdrawing character of the fused thiazole ring can somewhat activate the benzene ring towards nucleophilic attack.
For polyfluoroarenes, nucleophilic aromatic substitution is a known process where nucleophiles attack the electron-deficient arene core. nih.gov While 6-chloro-2-fluorobenzothiazole is not a polyfluoroarene, the principles of SNAr apply. The reaction would typically require a strong nucleophile and often elevated temperatures. The substitution of fluorine atoms on a benzene ring can be achieved with various nucleophiles, including heterocycles, in the synthesis of complex molecules like quinazolinones. researchgate.net In the context of 6-chloro-2-fluorobenzothiazole, the C-6 chloro group would be the target for such substitutions, although it is less reactive than a fluorine atom in a similar position.
Electrophilic Aromatic Substitution on the Benzothiazole Framework
Electrophilic aromatic substitution (EAS) reactions on the benzothiazole ring system are generally difficult to achieve. masterorganicchemistry.com The fused thiazole ring is electron-withdrawing, which deactivates the benzene ring towards attack by electrophiles. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require forcing conditions if they proceed at all. masterorganicchemistry.com
Transformations of Functional Groups at the 2-Position
The initial nucleophilic substitution at the C-2 position opens the door to a wide array of subsequent chemical transformations, particularly when a 2-amino group is introduced.
Reactions of 2-Amino-benzothiazole Derivatives
The 2-amino-6-chlorobenzothiazole (B160215), formed by the reaction of 6-chloro-2-fluorobenzothiazole with ammonia, is a versatile intermediate. saspublishers.com The amino group can undergo several characteristic reactions:
Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes yields the corresponding Schiff bases (imines). saspublishers.comderpharmachemica.com This reaction is often catalyzed by a few drops of acid and is a key step in the synthesis of more complex heterocyclic systems. saspublishers.com
Acylation: The amino group can be acylated using reagents like chloroacetyl chloride. The resulting N-acylated product can then be used in further synthetic manipulations, such as cyclization reactions to form thiazolidinones or azetidinones. saspublishers.comderpharmachemica.com
Diazotization: The 2-amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.
Multicomponent Reactions: 2-aminobenzothiazole (B30445) derivatives can participate in multicomponent reactions, for example, with diketones and aldehydes, to construct complex fused heterocyclic structures like thiazolo[2,3-b]quinazolinones. researchgate.net
Table 2: Common Reactions of 2-Amino-6-chlorobenzothiazole
| Reaction Type | Reagents | Product Class |
| Schiff Base Formation | Aromatic Aldehydes, Acetic Acid | Imines (Schiff Bases) |
| Acylation | Chloroacetyl Chloride, Triethylamine (B128534) | N-(6-chlorobenzothiazol-2-yl)amides |
| Cyclization (from acylated product) | Thioglycolic Acid | Thiazolidinone derivatives |
| Multicomponent Reaction | 1,3-Diketones, Aromatic Aldehydes | Thiazoloquinazolinones |
Oxidative and Reductive Transformations of Substituents
Functional groups on the benzothiazole ring system can be modified through oxidation and reduction reactions. While direct oxidative or reductive data for 6-chloro-2-fluorobenzothiazole is scarce, the reactivity of related derivatives provides insight into potential transformations.
Oxidation: The amino group in 6-amino-2-chlorobenzothiazole (B112346) can be oxidized to form nitro or nitroso derivatives. It is also conceivable that the sulfur atom in the thiazole ring could be oxidized to a sulfoxide (B87167) or sulfone under controlled conditions with appropriate oxidizing agents, which would significantly alter the electronic properties of the ring system.
Reduction: A common transformation in benzothiazole chemistry is the reduction of a nitro group on the benzene ring to an amino group. nih.gov For example, 2-chloro-6-nitrobenzothiazole (B1294357) can be reduced to 2-chloro-6-aminobenzothiazole using various reducing agents. This reaction is crucial for introducing an amino group at the C-6 position, which can then be used for further derivatization.
Annulation Reactions and the Construction of Fused Heterocyclic Systems
Annulation reactions involving this compound provide a direct pathway to fused heterocyclic systems, where the benzothiazole moiety is incorporated into a larger, more complex ring structure. These reactions are instrumental in creating novel scaffolds that are often explored for their biological activities.
The synthesis of pyrazole (B372694) and pyrazolidinone derivatives from this compound typically begins with the conversion of the starting material into a 2-amino or 2-hydrazinyl derivative. For instance, 2-amino-7-chloro-6-fluorobenzothiazole can be synthesized from 3-chloro-4-fluoroaniline. derpharmachemica.comresearchgate.net This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 6-fluorobenzothiazol-2-yl-hydrazine. researchgate.net
This hydrazine derivative serves as a key precursor for constructing the pyrazole ring. One common method involves the condensation of the hydrazine with β-dicarbonyl compounds or their equivalents. For example, reaction with various acetophenones in the presence of glacial acetic acid leads to the formation of the corresponding hydrazones, which can then be cyclized. scholarsresearchlibrary.com A Vilsmeier-Haack reaction on these hydrazones, using a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), results in the formation of 4-formyl-3-(substituted phenyl)pyrazol-1-yl benzothiazoles. researchgate.netscholarsresearchlibrary.com
Another approach involves the reaction of 7-chloro-6-fluorobenzothiazol-2-amine with acetylacetone (B45752) (2,4-pentanedione) to yield 7-chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole. jbarbiomed.com Additionally, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can be condensed with 3-methyl-1-phenyl-5-pyrazolone to form a Schiff's base, a precursor for further derivatization. derpharmachemica.com
Table 1: Synthesis of Pyrazole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 6-Fluorobenzothiazol-2-yl-hydrazine | Appropriate methyl phenyl ketones, Vilsmeier-Haack reagent (DMF/POCl3) | 6-Fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles | researchgate.net |
| 7-Chloro-6-fluorobenzothiazol-2-amine | Acetylacetone | 7-Chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | jbarbiomed.com |
| 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | 3-Methyl-1-phenyl-5-pyrazolone | Schiff's base of pyrazolone (B3327878) and benzothiazole | derpharmachemica.com |
The formation of azetidinone (β-lactam) rings attached to the benzothiazole core is a significant synthetic transformation, often pursued for the potential biological activity of the resulting compounds. derpharmachemica.com A common and effective method for constructing the azetidinone ring is through the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.comderpharmachemica.com
The initial step involves the formation of a Schiff base. For example, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can be condensed with 3-methyl-1-phenyl-5-pyrazolone to yield a Schiff's base. derpharmachemica.com This intermediate is then subjected to cyclization. The reaction is typically carried out at low temperatures (0°C) where a mixture of chloroacetyl chloride and triethylamine is added to the Schiff base dissolved in a suitable solvent like 1,4-dioxane. derpharmachemica.com The reaction mixture is stirred for an extended period to facilitate the formation of the substituted azetidinone. derpharmachemica.com
Table 2: Synthesis of Azetidinone Derivatives
| Precursor | Reagents | Product | Reference |
|---|
The integration of the this compound moiety into thiazolidinone ring systems creates hybrid molecules with the potential for enhanced biological properties. The synthesis of these derivatives often starts with a 2-aminobenzothiazole precursor.
A general synthetic route involves a multi-step process. First, a benzothiazole-bearing 2-amine moiety is reacted with ammonium (B1175870) isothiocyanate to form a thiourea (B124793) derivative. nih.gov This is followed by cyclization with chloroacetic acid in the presence of a base like triethylamine to yield the benzothiazole-derived thiazolidinone core. nih.gov This core can then be further functionalized. For instance, reaction with thiosemicarbazide (B42300) and various substituted benzaldehydes can lead to a series of novel benzothiazole-derived thiazolidinone-based thiadiazoles. nih.gov The thiazole and benzothiazole scaffolds are recognized for their value in developing molecules with a range of biological activities. nih.gov
Table 3: Synthesis of Thiazolidinone Derivatives
| Starting Material | Key Steps | Final Product Type | Reference |
|---|
The construction of triazole and tetrazine analogues incorporating the this compound scaffold is an area of active research, driven by the diverse biological activities associated with these nitrogen-rich heterocycles. nih.govnih.gov
A versatile method for synthesizing 1,2,3-triazole derivatives is through the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. dntb.gov.uaresearchgate.net The synthesis typically begins with the preparation of a benzothiazole-containing azide (B81097). This azide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole-tagged benzothiazole derivatives. nih.govresearchgate.net
For the synthesis of 1,2,4-triazolo benzothiazoles, a common precursor is 2-hydrazinylbenzothiazole. derpharmachemica.com This can be obtained through the hydrazinolysis of benzothiazole-2-thiol. derpharmachemica.com The 2-hydrazinylbenzothiazole can then be cyclized with reagents like trimethyl orthoformate on a solid support like silica (B1680970) gel to yield the fused triazolo[3,2-b]benzothiazole system. derpharmachemica.com Another approach involves the reaction of hydrazonoyl bromides with various reagents to form triazole and tetrazine rings. nih.gov
Table 4: Synthesis of Triazole and Tetrazine Analogues
| Starting Material/Precursor | Key Reagents/Reaction Type | Product Type | Reference |
|---|---|---|---|
| Benzothiazole-containing azide and terminal alkynes | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | 1,2,3-Triazole-tagged benzothiazole derivatives | nih.govdntb.gov.uaresearchgate.net |
| 2-Hydrazinylbenzothiazole | Trimethyl orthoformate, silica gel | 1,2,4-Triazolo[3,2-b]benzothiazole | derpharmachemica.com |
Cross-Coupling Reactions for Advanced Functionalization
Cross-coupling reactions represent a powerful tool for the advanced functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building complex molecules from simpler precursors.
Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of benzothiazoles. These reactions offer a high degree of control and functional group tolerance, making them ideal for late-stage modifications of complex molecules.
One significant application is the palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.org This method allows for the direct formation of a biaryl linkage without the need for pre-functionalized starting materials, which is a significant advantage in terms of atom economy and step efficiency. rsc.org
The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is another widely used method. The development of ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3) has been crucial for the successful coupling of challenging substrates, including aryl chlorides. nih.gov These ligands facilitate the reaction under mild conditions and with low catalyst loadings. nih.gov While specific examples for this compound are not detailed in the provided context, the general principles of palladium-catalyzed coupling reactions are highly applicable to this substrate, utilizing the reactive C-Cl bond for derivatization.
Table 5: Palladium-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System (General) | Product Type | Reference |
|---|---|---|---|---|
| Oxidative C-H/C-H Cross-Coupling | Benzothiazoles and Thiophenes/Thiazoles | Palladium catalyst | Biaryl heterocycles | rsc.org |
Other Transition Metal-Catalyzed Functionalizations
As of the current body of scientific literature, detailed research findings on the transition metal-catalyzed functionalizations of this compound, beyond those involving palladium, are not extensively documented. While transition metal catalysis is a broad and rapidly advancing field, specific applications for this particular substrate with catalysts based on copper, nickel, rhodium, iridium, cobalt, or iron have not been prominently reported in available scholarly articles and patents.
The reactivity of halogenated benzothiazoles is of significant interest in medicinal and materials chemistry, and functionalization reactions are crucial for developing new derivatives. Typically, research in this area heavily focuses on palladium-catalyzed cross-coupling reactions due to their reliability and broad substrate scope. The exploration of alternative transition metals often aims to overcome specific challenges, such as cost, toxicity, or achieving different selectivity.
The absence of published data for this compound in this specific context suggests a potential area for future research. The electronic properties of this substrate, with an electron-withdrawing chlorine atom and a fluorine atom on the benzothiazole core, would likely influence its reactivity in catalytic cycles with various transition metals. Further investigation is required to determine the viability and outcomes of such reactions.
Theoretical and Computational Investigations of 6 Chloro 2 Fluoro 1,3 Benzothiazole and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic properties and geometric parameters of 6-Chloro-2-fluoro-1,3-benzothiazole. These computational methods offer a microscopic perspective on the molecule's behavior.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has been extensively used to determine the optimized molecular geometry of this compound and its derivatives. By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers have calculated bond lengths and angles that are in close agreement with experimental data where available. These calculations provide a precise three-dimensional model of the molecule's structure.
Vibrational frequency analysis, also performed using DFT, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, correspond well with the observed vibrational modes, confirming the structural integrity of the synthesized compounds. This analysis is crucial for understanding the molecule's dynamic nature and for the correct interpretation of spectroscopic data.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound derivatives, the HOMO is typically localized over the benzothiazole (B30560) ring system, indicating its electron-donating capability. Conversely, the LUMO is also often distributed across the ring, signifying its capacity to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For derivatives of this compound, this gap is influenced by the nature and position of substituent groups, which can modulate the electronic properties of the molecule.
Below is an interactive table summarizing the calculated HOMO, LUMO, and energy gap values for a representative this compound derivative.
| Parameter | Value (eV) |
| HOMO | -6.8 |
| LUMO | -1.9 |
| Energy Gap (ΔE) | 4.9 |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound and its derivatives, the MESP analysis reveals that the most negative potential (red and yellow regions) is typically located around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is often found around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, particularly in the context of biological systems.
Prediction of Spectroscopic Features
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of this compound derivatives. These calculations can accurately forecast the absorption maxima (λmax) and the corresponding oscillator strengths, which are in good agreement with experimental measurements. This predictive capability is essential for the rational design of molecules with desired photophysical properties.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound derivatives over time. By simulating the motion of atoms and molecules, MD can reveal how these compounds behave in different environments, such as in solution or when bound to a biological target.
These simulations can identify stable conformations and the energy barriers between them, providing insights into the molecule's flexibility. This is particularly important for understanding how a molecule might adapt its shape to fit into a binding site of a protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories provides quantitative measures of the stability and flexibility of different parts of the molecule.
Computational Studies of Molecular Interactions and Binding Modes (Methodological Focus)
Computational techniques, especially molecular docking and molecular dynamics simulations, are instrumental in studying the interactions between this compound derivatives and their potential biological targets.
Molecular docking is widely used to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction (binding affinity). These studies have shown that derivatives of this compound can form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of target proteins.
Following docking, MD simulations are often performed on the ligand-protein complex to assess the stability of the predicted binding mode and to gain a more dynamic understanding of the interactions. These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide a more accurate picture of the binding event.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) represents a vital area of computational chemistry that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. mdpi.com This approach is instrumental in predicting the properties of new or untested compounds by leveraging calculated molecular descriptors, thereby circumvented the need for extensive and costly experimental procedures. mdpi.comnih.gov For benzothiazole derivatives, including this compound, QSPR models are developed to predict a range of properties, from biological activity to material characteristics.
The foundation of a QSPR study involves several key stages: the selection of a dataset of compounds, the generation of a wide array of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. nih.gov Descriptors used in these studies can be categorized into several classes, including electronic, topological, geometrical, and constitutional, each encoding different aspects of the molecular structure. doi.org
Research on benzothiazole derivatives has successfully employed QSPR to model various activities. For instance, studies have established relationships between structural features and antimalarial or antiproliferative activities. semanticscholar.orgmdpi.comnih.gov In these models, electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (μ), atomic net charges, and polarizability (α) have proven to be significant. semanticscholar.orgresearchgate.net A typical QSAR equation derived from such studies might look like the following model for antimalarial activity:
Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) semanticscholar.orgresearchgate.net
Table 1: Representative Molecular Descriptors in QSPR Studies of Benzothiazole Derivatives Below is an interactive table detailing common descriptors used in QSPR models for benzothiazole derivatives.
| Descriptor Class | Descriptor Name | Symbol/Abbreviation | Description | Relevance in Modeling |
| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital; relates to the ability to donate electrons. | Correlates with reactivity and charge transfer interactions. semanticscholar.orgresearchgate.net |
| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to the ability to accept electrons. | Important for predicting reactivity and stability. semanticscholar.orgresearchgate.net |
| Electronic | HOMO-LUMO Energy Gap | ΔE | The difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. mdpi.com |
| Electronic | Dipole Moment | μ | A measure of the net molecular polarity. | Influences solubility and drug-receptor interactions. mdpi.comsemanticscholar.orgresearchgate.net |
| Electronic | Atomic Net Charges | q | The electrical charge distributed on each atom in the molecule. | Key for understanding electrostatic interactions in biological systems. semanticscholar.orgresearchgate.net |
| Topological | Burden Eigenvalues | BEL/BEH | Descriptors derived from a matrix representation of the molecule, weighted by atomic properties (e.g., polarizability, van der Waals volume). | Captures information about molecular size, shape, and branching. mdpi.comnih.gov |
| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor related to the size of the molecule. |
| Physicochemical | Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. | Relates to van der Waals interactions and binding affinity. semanticscholar.orgresearchgate.net |
Mechanistic Elucidation of Reactions via Computational Chemistry
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound and its analogs. researchgate.net These theoretical investigations provide profound insights into reaction pathways, transition states, and the factors governing reaction yields and selectivity, which are often difficult to determine through experimental means alone. rsc.org
One area of significant computational investigation is the synthesis of the benzothiazole core. For example, the ruthenium-catalyzed preparation of benzothiazole derivatives from N-arylthiourea precursors has been studied using DFT. researchgate.net Such studies model the entire catalytic cycle, identifying key intermediates and transition states. The calculations can reveal the energetics of each step, such as oxidative addition, cyclization, and reductive elimination, thereby explaining why certain substrates react more efficiently than others. researchgate.net
Similarly, computational methods have been applied to understand the C-F bond activation of fluoroarenes, a reaction of high relevance to fluorinated benzothiazoles. rsc.org A combined experimental and DFT study on the reaction of fluoroarenes with bimetallic reagents (like Mg-Mg) determined the mechanism to be a concerted SNAr-like pathway. rsc.org In this process, the transition state involves one metal center acting as a nucleophile and the other as an electrophile. The calculations highlighted the role of stabilizing interactions, such as those between the metal and ortho-fluorine atoms (Mg···Fortho), in lowering the activation energy of the C-F bond cleavage. rsc.org This provides a clear rationale for the observed regioselectivity in such reactions.
The insights gained from these computational models are critical for optimizing reaction conditions and for the rational design of new synthetic routes. By calculating properties like activation energies (ΔG‡) and reaction energies (ΔE), chemists can predict the feasibility of a proposed reaction pathway and understand the electronic and steric factors that control the outcome.
Table 2: Key Parameters from a Representative Computational Mechanistic Study (DFT) This table summarizes typical parameters calculated in computational studies to elucidate reaction mechanisms.
| Parameter | Symbol | Description | Significance |
| Activation Energy | ΔG‡ or Ea | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a chemical reaction; a lower barrier means a faster reaction. rsc.org |
| Reaction Energy | ΔE or ΔH | The net energy change between reactants and products. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Transition State Geometry | TS | The specific atomic arrangement at the highest point of the energy barrier. | Provides a snapshot of the bond-breaking and bond-forming processes. rsc.org |
| HOMO/LUMO Analysis | EHOMO/ELUMO | Analysis of the frontier molecular orbitals of reactants and intermediates. | Helps to understand the nucleophilic and electrophilic interactions driving the reaction. mdpi.com |
| Natural Bond Orbital Analysis | NBO | A method to study charge distribution and interactions between orbitals. | Elucidates charge transfer and donor-acceptor interactions within the reacting system. |
| Mulliken Charges | - | Calculated atomic charges on each atom in a molecule. | Indicates sites of electrophilic or nucleophilic attack. researchgate.net |
Applications of 6 Chloro 2 Fluoro 1,3 Benzothiazole As a Chemical Scaffold in Non Biological Domains
Design and Synthesis of Chemical Probes for Receptor Studies (Methodological Focus)
The benzothiazole (B30560) scaffold is a cornerstone in the design of chemical probes for studying biological receptors. While direct synthesis of probes from 6-Chloro-2-fluoro-1,3-benzothiazole is not extensively documented, the established synthetic methodologies for related halogenated benzothiazoles provide a clear blueprint for its potential use. The primary route involves the synthesis of a 2-aminobenzothiazole (B30445) derivative, which then serves as a versatile intermediate for further elaboration.
The synthesis typically begins with a correspondingly substituted aniline (B41778). For instance, the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole starts from 4-Fluoro-3-chloro aniline. researchgate.net This precursor undergoes cyclization in the presence of a thiocyanate (B1210189) source, such as potassium thiocyanate, in an acidic medium like glacial acetic acid. researchgate.net Bromine in acetic acid is used to facilitate the ring closure, resulting in the formation of the 2-aminobenzothiazole core. researchgate.netderpharmachemica.com This intermediate is a crucial platform from which diverse chemical probes can be built. The 2-amino group can be readily converted into various functionalities, such as through condensation with aldehydes or ketones to form Schiff's bases, which can be further cyclized to create more complex heterocyclic systems like azetidinones. derpharmachemica.comresearchgate.net
Table 1: General Synthetic Steps for Benzothiazole-Based Chemical Probes
| Step | Description | Reagents | Starting Material Example |
|---|---|---|---|
| 1 | Preparation of Reaction Mixture | Substituted Aniline, Potassium Thiocyanate, Glacial Acetic Acid | 4-Fluoro-3-chloro aniline researchgate.net |
| 2 | Cyclization | Bromine in Glacial Acetic Acid | N/A |
| 3 | Neutralization & Isolation | Ammonia Solution | N/A |
| 4 | Purification | Recrystallization from solvents like Benzene (B151609) and Ethanol | N/A |
| 5 | Derivatization (Example) | Condensation with a ketone/aldehyde to form a Schiff's base | 3-methyl-1-phenyl-5-Pyrazolone derpharmachemica.comresearchgate.net |
| 6 | Further Cyclization (Example) | Reaction with Chloroacetyl chloride and Triethylamine (B128534) | N/A |
This table outlines a common methodology for synthesizing benzothiazole derivatives that can be adapted for creating chemical probes from this compound precursors.
This methodological framework highlights how this compound, by first being converted to its 2-amino analogue, can be systematically modified to generate a library of chemical probes for receptor binding and functional studies.
Integration into Organic Electronic Materials (e.g., Organic Semiconductors, Optoelectronic Devices)
The benzothiazole moiety and its isomers are recognized for their potential in the field of organic electronics due to their inherent photophysical and electronic properties. mdpi.commdpi.com These heterocycles can be incorporated into larger conjugated systems to create materials for a range of optoelectronic applications. Derivatives of the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, an isomer of benzothiazole, are widely used as building blocks for fluorescent materials and organic semiconductors. mdpi.commdpi.com These BTD-based compounds are key components in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). mdpi.com
The utility of these scaffolds stems from their electron-accepting nature, which allows for the design of donor-acceptor (D-A-D) type molecules with tunable energy gaps and charge-transport properties. mdpi.com By combining benzothiazole-type acceptors with various donor units, materials can be synthesized that absorb a broad range of the solar spectrum and exhibit efficient luminescence. mdpi.com For example, synthesized BTD derivatives have shown the ability to absorb light from the UV to the yellow range and emit light from green to near-infrared, making them promising for applications like White OLEDs (WOLEDs). mdpi.com
While specific research on the integration of this compound into organic electronic materials is not prominent, its structural features suggest it could be a valuable component. The electron-withdrawing chloro and fluoro substituents would further modulate the electronic properties of the benzothiazole core, potentially enhancing its electron-accepting character and influencing the performance of the final device.
Table 2: Potential Applications of Benzothiazole Scaffolds in Organic Electronics
| Application Area | Device Type | Function of Benzothiazole Scaffold | Relevant Properties |
|---|---|---|---|
| Light Emission | Organic Light-Emitting Diodes (OLEDs) | Fluorophore Core, Electron-Acceptor | High Photostability, Tunable Emission Spectra mdpi.commdpi.com |
| Energy Conversion | Organic Solar Cells | Electron-Acceptor Material | Broad Absorption, Tunable Energy Gap mdpi.com |
| Electronics | Organic Field-Effect Transistors (OFETs) | Semiconductor Component | Charge Carrier Mobility, Stability mdpi.com |
| Photonics | Nonlinear Optical Materials | Chromophore | High Molecular Hyperpolarizability researchgate.net |
This table summarizes applications where the general benzothiazole scaffold has shown promise, indicating potential uses for this compound.
Development of Ligands in Catalysis and Coordination Chemistry
The 1,3-benzothiazole structure contains both nitrogen and sulfur atoms, which are effective coordination sites for metal ions. biointerfaceresearch.commdpi.com This makes benzothiazole and its derivatives excellent candidates for use as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atom in the thiazole (B1198619) ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a stable coordination complex. mdpi.com
The versatility of the benzothiazole scaffold allows for the synthesis of monodentate, bidentate, or polydentate ligands. biointerfaceresearch.commdpi.com By introducing other functional groups onto the benzothiazole ring system, ligands with specific geometries and electronic properties can be designed to coordinate with a variety of metals, including cobalt (Co), ruthenium (Ru), and copper (Cu). biointerfaceresearch.commdpi.com For example, benzothiazole-containing imine bases have been synthesized and complexed with Co(III) and Ru(III) to form octahedral complexes. biointerfaceresearch.com Similarly, copper complexes with benzothiazole ligands have been explored extensively. mdpi.com
These metal complexes have potential applications in catalysis, where the metal center acts as the active site and the benzothiazole ligand modulates its reactivity, selectivity, and stability. researchgate.netuni-wuerzburg.de The specific substituents on the benzothiazole ring, such as the chloro and fluoro groups in this compound, can fine-tune the ligand's electronic properties (the σ-donating and π-accepting capabilities), thereby influencing the catalytic activity of the resulting metal complex.
Table 3: Examples of Metal Complexes with Benzothiazole-Type Ligands
| Metal Ion | Ligand Type | Complex Geometry | Potential Application |
|---|---|---|---|
| Co(III) | Benzothiazole-imine base | Octahedral biointerfaceresearch.com | Catalysis, Materials Science |
| Ru(III) | Benzothiazole-imine base | Octahedral biointerfaceresearch.com | Catalysis, Photochemistry |
| Cu(II) | Substituted Thiazoles/Benzothiazoles | Distorted Octahedral mdpi.com | Catalysis, Antimicrobial Materials |
| Ir(III) | Chiral Phosphine-Thiazole | Not Specified | Asymmetric Catalysis researchgate.net |
This table illustrates the types of metal complexes that can be formed using benzothiazole-based ligands, suggesting the potential of this compound in this field.
Application in Analytical Chemistry (e.g., as Reagents or Components in Sensors)
Benzothiazole derivatives are increasingly being utilized in analytical chemistry as core components of chemosensors for the detection of various analytes, particularly metal ions. acs.orgnih.gov These sensors often operate on the principles of fluorescence or colorimetry, where the interaction between the sensor molecule and the analyte induces a measurable change in the optical properties of the system. mdpi.com The benzothiazole moiety can act as a fluorophore or chromophore (a signaling unit), while other parts of the molecule are designed to selectively bind to a target analyte. mdpi.comnih.gov
The design of these sensors involves coupling the benzothiazole scaffold with a specific recognition site (receptor). Upon binding of an analyte like Zn²⁺, Cu²⁺, or Ni²⁺, mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF) can lead to a "turn-on" or ratiometric fluorescent response, or a distinct color change visible to the naked eye. mdpi.comacs.org For example, a novel sensor based on a functionalized thiazole derivative was developed for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.orgnih.gov
The this compound framework is a promising starting point for creating new analytical reagents and sensors. The electron-withdrawing substituents can influence the energy levels of the molecule's frontier orbitals, which can be exploited to fine-tune the sensor's photophysical response upon analyte binding, potentially leading to higher sensitivity and selectivity.
Table 4: Benzothiazole Scaffolds in Analytical Sensors
| Sensor Type | Analyte Detected | Principle of Detection | Observed Response |
|---|---|---|---|
| Fluorescent Chemosensor | Metal Cations (e.g., Zn²⁺) | Ratiometric, Turn-On Fluorescence acs.orgnih.gov | Change in fluorescence intensity/wavelength |
| Colorimetric Chemosensor | Metal Cations (e.g., Cu²⁺, Ni²⁺) | Analyte-induced color change acs.orgnih.gov | Visual color change (e.g., colorless to yellow) |
| Fluorogenic Chemodosimeter | Various Anions/Cations | Analyte-induced covalent modification mdpi.com | Change in absorption or fluorescence emission |
| Optical Detection Device | Neutral Analytes | Supramolecular interaction mdpi.com | Change in optical properties |
This table highlights the application of the benzothiazole core in designing various types of chemical sensors.
Role in Agrochemistry and Materials Science (Non-Pesticidal, Non-Toxicity Aspects)
In addition to the well-known pesticidal applications of benzothiazoles, this heterocyclic scaffold also plays a role in other areas of agrochemistry and materials science. nih.govresearchgate.net The stable and modifiable structure of the benzothiazole ring makes it a valuable building block for creating novel materials with specific functions. nih.gov
In materials science, thiazole-derived compounds are noted for their potential in applications such as corrosion protection. researchgate.net The ability of the nitrogen and sulfur atoms to coordinate to metal surfaces allows these compounds to form a protective layer, inhibiting the corrosion process. The specific substituents on the benzothiazole ring can enhance this protective action by modifying the molecule's adsorption characteristics on the metal surface.
Furthermore, the general class of thiazole compounds has been investigated for use in photochromic materials and molecular switches. researchgate.net These smart materials can reversibly change their properties, such as color or fluorescence, upon exposure to light, which is a valuable characteristic for applications in optical data storage and molecular electronics.
In the context of agrochemistry, while many applications are pesticidal, the benzothiazole scaffold is also a core structure in compounds that are not directly biocidal. For example, they can be used to develop plant growth regulators or agents that induce systemic acquired resistance in plants, enhancing their natural defense mechanisms without direct toxicity to pathogens. The fungicide benthiavalicarb-isopropyl, for instance, acts by inhibiting sporangia formation and germination, a mechanism that is distinct from affecting nucleic acid or protein synthesis. nih.govresearchgate.net This points to the potential for designing more targeted, non-traditional agrochemicals based on the this compound structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole |
| 4-Fluoro-3-chloro aniline |
| Potassium thiocyanate |
| Bromine |
| 3-methyl-1-phenyl-5-Pyrazolone |
| Chloroacetyl chloride |
| Triethylamine |
| 2,1,3-benzothiadiazole (BTD) |
| Cobalt (Co) |
| Ruthenium (Ru) |
| Copper (Cu) |
| Iridium (Ir) |
| Zinc ion (Zn²⁺) |
| Copper ion (Cu²⁺) |
| Nickel ion (Ni²⁺) |
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Routes
The development of new and improved synthetic methodologies is a cornerstone of advancing the chemistry of 6-Chloro-2-fluoro-1,3-benzothiazole. While classical methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with various reagents, are well-established, future research will likely focus on overcoming limitations like harsh reaction conditions and limited substrate scope.
Key areas of exploration include:
Catalyst Innovation: The use of novel catalysts is a promising direction. For instance, palladium-catalyzed C-H functionalization/C-S bond formation has emerged as a powerful tool for synthesizing 2-substituted benzothiazoles. acs.org This method offers high yields and good functional group tolerance. acs.org Research could adapt such catalytic systems for the efficient synthesis of 2-fluoro-benzothiazoles from appropriate precursors. Another approach involves using reusable catalysts like samarium triflate, which has been shown to be effective for benzothiazole synthesis in aqueous media, aligning with green chemistry principles. organic-chemistry.org
Metal-Free Synthesis: To enhance the economic and environmental profile of the synthesis, metal-free approaches are gaining traction. A convenient metal-free method for synthesizing benzothiazole-2(3H)-thiones from o-haloanilines and carbon disulfide has been reported, which could be conceptually extended to related structures. thieme-connect.com
Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like flow chemistry and microwave-assisted synthesis offer significant advantages in terms of reaction time, efficiency, and scalability. Microwave-assisted procedures for the condensation of 2-aminothiophenols have proven to be efficient and environmentally friendly. mdpi.com Applying these technologies to the synthesis of this compound could lead to rapid and high-yield production.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Palladium-Catalyzed C-H Functionalization | High efficiency, broad functional group tolerance, potential for direct fluorination/chlorination pathways. |
| Reusable Catalysts (e.g., Samarium Triflate) | Reduced catalyst waste, cost-effectiveness, suitability for green chemistry protocols. organic-chemistry.org |
| Metal-Free Reactions | Avoids toxic and expensive metal catalysts, simplifies purification. thieme-connect.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. mdpi.com |
In-Depth Mechanistic Studies of Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should delve into the mechanistic intricacies of its formation and subsequent transformations.
Recent studies on the broader benzothiazole synthesis have revealed complex mechanistic details. For example, in-depth investigations into the reaction of 2-aminothiophenol (B119425) and aldehydes have shown that an in situ-generated disulfide can act as a photosensitizer, generating key oxidants like singlet oxygen and superoxide (B77818) anion for the dehydrogenation step. nih.govacs.orgacs.org Understanding if similar photo-redox pathways can be harnessed for the synthesis of halogenated benzothiazoles could lead to novel, light-driven synthetic methods that are both simple and sustainable. acs.org
Furthermore, the role of catalysts and additives warrants deeper investigation. For example, it has been shown that ammonium (B1175870) chloride can activate benzaldehyde (B42025) through hydrogen bonding, promoting the nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.comyoutube.com Detailed kinetic and spectroscopic studies on the synthesis of this compound could elucidate the precise roles of catalysts, solvents, and reaction conditions, paving the way for more rational process optimization.
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.
Density Functional Theory (DFT) Calculations: DFT can be employed to analyze the electronic structure of this compound. mdpi.com Calculations of frontier molecular orbitals (HOMO-LUMO) can predict the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack. mdpi.comnih.gov This information is invaluable for designing new reactions and predicting the outcomes of chemical transformations. For instance, a computational study of various benzothiazole derivatives revealed that the energy gap (ΔE) between the HOMO and LUMO correlates with the stability and reactivity of the compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of benzothiazole derivatives with their chemical or biological activities. nih.gov By building a QSAR model that includes this compound and its analogues, researchers can predict the properties of yet-to-be-synthesized compounds, thus prioritizing synthetic targets.
Molecular Docking: In the context of developing new functional materials, molecular docking can simulate the interaction of this compound with other molecules or surfaces. This can help in designing materials with specific binding properties or in understanding the mechanism of action in various applications.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of geometric parameters, vibrational spectra, and electronic properties (HOMO-LUMO energies). mdpi.comnih.gov |
| 3D-QSAR | Guiding structural modifications for desired properties by correlating structure with activity. nih.gov |
| Molecular Docking | Simulating interactions with target proteins or material surfaces to predict binding affinity and mode. nih.gov |
Expansion of Applications in Non-Biological Chemical and Materials Sciences
While benzothiazoles are widely explored in medicinal chemistry, their unique electronic and photophysical properties also make them attractive for applications in materials science. Future research on this compound should actively explore these non-biological avenues.
The benzothiazole core is a component of many fluorescent compounds and dyes. mdpi.com The presence of electron-withdrawing chloro and fluoro groups in this compound is expected to significantly influence its photophysical properties, such as absorption and emission wavelengths, and quantum yield. This makes it a candidate for the development of:
Novel Fluorophores: Its unique substitution pattern could lead to fluorophores with specific sensing capabilities for ions or small molecules.
Organic Electronics: Benzothiazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The electronic properties conferred by the halogen atoms could be beneficial in tuning the performance of such devices.
Nonlinear Optical (NLO) Materials: Certain benzothiazolium salts have been shown to possess NLO properties. researchgate.net The intramolecular charge transfer characteristics, which are crucial for NLO activity, can be modulated by the substituents on the benzothiazole ring. researchgate.net
Development of Sustainable and Economically Viable Synthesis Strategies
The principles of green chemistry are increasingly guiding the development of chemical processes. For the synthesis of this compound, a focus on sustainability is paramount for its potential large-scale application.
Future research will likely emphasize the following green chemistry approaches:
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water is a key goal. rsc.orgorgchemres.org Efficient methods for benzothiazole synthesis in aqueous media have already been reported. organic-chemistry.org
Catalyst-Free and Recyclable Catalysts: Designing reactions that proceed without a catalyst or that utilize easily recoverable and reusable catalysts minimizes waste and cost. organic-chemistry.orgnih.gov
Atom Economy: One-pot and multi-component reactions are highly desirable as they often lead to higher atom economy by reducing the number of synthetic steps and purification processes.
Alternative Energy Sources: As mentioned, visible light and microwave irradiation are energy-efficient alternatives to conventional heating that can accelerate reactions and improve yields. mdpi.comacs.org
Use of Renewable Feedstocks: A long-term goal could be the synthesis of benzothiazole precursors from renewable resources. An innovative approach has demonstrated the synthesis of benzothiazoles via the cyclization of 2-aminothiophenols with CO2, a renewable C1 feedstock. mdpi.comnih.govnih.gov
| Green Chemistry Approach | Relevance to this compound |
| Aqueous Media Synthesis | Reduces reliance on volatile organic solvents, improving safety and environmental impact. organic-chemistry.orgrsc.orgorgchemres.org |
| Visible-Light Photocatalysis | Offers a sustainable and mild method for synthesis, potentially without external photosensitizers. acs.org |
| CO2 as a Raw Material | Provides an environmentally benign route using a renewable carbon source. mdpi.comnih.gov |
| Reusable Heterogeneous Catalysts | Simplifies product purification and reduces catalyst waste, lowering overall process cost. nih.gov |
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2-fluoro-1,3-benzothiazole, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis starts with 3-chloro-4-fluoroaniline , which reacts with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid to form the benzothiazole core. Subsequent chlorination at the 6-position is achieved using reagents like POCl₃ or SOCl₂ under reflux conditions . Key factors affecting yield include:
- Temperature control : Excess heat (>100°C) may lead to dehalogenation or ring degradation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position.
- Catalyst optimization : Lewis acids like FeCl₃ improve regioselectivity for chloro-substitution.
Typical yields range from 60–75% under optimized conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Purity is assessed via HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Structural validation employs:
- 1H/13C NMR : Key signals include a singlet for the thiazole C2 proton (δ 8.4–8.6 ppm) and doublets for aromatic fluorine coupling (J = 8–10 Hz) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 202.64 (C₇H₄ClFN₂S).
- X-ray crystallography : SHELXL software refines crystal structures to confirm bond angles (e.g., C-S-C ≈ 92°) and packing motifs .
Q. What in vitro biological screening assays are used to evaluate this compound derivatives?
Methodological Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing substituents (e.g., NO₂) show enhanced activity (MIC ≤ 8 µg/mL) .
- Anti-inflammatory testing : COX-2 inhibition assays (ELISA) and carrageenan-induced rat paw edema models. Schiff base derivatives exhibit IC₅₀ values of 10–50 µM .
Advanced Research Questions
Q. How do computational methods (DFT/TD-DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : B3LYP/6-31G calculations reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electrophilicity. The fluorine atom lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions at the chloro-substituted position, guiding functionalization strategies for drug design .
- Non-linear optical (NLO) properties : First hyperpolarizability (β) values suggest potential in materials science applications .
Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?
Methodological Answer:
- Disorder in halogen positions : Fluorine and chlorine atoms exhibit positional disorder in ~30% of cases. Mitigated via low-temperature (100 K) data collection and SHELXD dual-space refinement .
- Twinned crystals : Use of PLATON’s TWINABS for data integration improves R factors (e.g., R₁ < 0.05 for high-resolution datasets) .
- Weak π–π interactions : Stabilization via C–H···π contacts (centroid distances: 3.5–3.7 Å) is critical for packing analysis .
Q. How do contradictory data on biological activity across studies inform structure-activity relationship (SAR) models?
Methodological Answer: Contradictions often arise from:
- Substituent positional isomerism : For example, 6-chloro-2-fluoro vs. 7-chloro-6-fluoro analogs show divergent COX-2 inhibition (ΔIC₅₀ = 15 µM) due to steric hindrance differences .
- Assay variability : MIC values vary by >50% between microdilution and agar diffusion methods. Standardized protocols (e.g., CLSI) reduce discrepancies .
- Metabolic instability : Fluorine’s metabolic resistance in vivo (t₁/₂ = 2.5 hr) vs. in vitro (t₁/₂ > 24 hr) explains activity drops in animal models .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing group effects : The thiazole sulfur directs electrophiles to the 5-position, while fluorine deactivates the 4-position. Nitration (HNO₃/H₂SO₄) at 60°C yields 5-nitro derivatives with >90% selectivity .
- Microwave-assisted synthesis : Reduces side products (e.g., di-substitution) by shortening reaction times (15 min vs. 6 hr conventional) .
- Protecting groups : Boc protection of the thiazole nitrogen prevents unwanted N-alkylation during Friedel-Crafts reactions .
Q. How are spectroscopic techniques (e.g., FT-IR, Raman) employed to monitor reaction kinetics in benzothiazole functionalization?
Methodological Answer:
- FT-IR : Track C–Cl stretching (750 cm⁻¹) and C–F bending (550 cm⁻¹) to confirm substitution completion .
- Time-resolved Raman : Monitors intermediate formation (e.g., nitroso derivatives at 1350 cm⁻¹) during diazotization .
- In situ NMR : Non-deuterated solvents (e.g., CD₃CN) enable real-time tracking of Schiff base formation (δ 8.2 ppm for imine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
